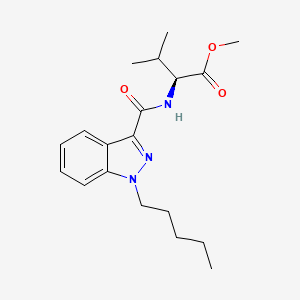
Amino-PEG11-alcohol
Overview
Description
Amino-PEG11-alcohol is a crosslinking reagent consisting of an amino (NH2) group with a hydroxyl (OH) group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Molecular Structure Analysis
This compound has a molecular formula of C22H47NO11 . It consists of an amino group (NH2) and a hydroxyl group (OH) attached to a PEG spacer . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 501.6 g/mol . It is soluble in water, DMSO, DMF, DCM . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Chemoselective N-acylation in Antitumor Analogue Synthesis
Amino-PEG11-alcohol plays a role in the synthesis of poly(ethylene glycol) (PEG) conjugates for antitumor applications. For instance, it has been used in the successful chemoselective N-acylation of 10-amino-7-ethyl camptothecin, demonstrating potential in creating potent antitumor analogues (Guiotto et al., 2004).
Mass Determination in Bioanalysis
In bioanalytical chemistry, this compound is utilized for accurate mass determination of amino alcohols using techniques like turboionspray/time-of-flight mass spectrometry. This application is critical for precise molecular measurements in various chemical and biological studies (Geng et al., 2010).
Bioconjugation Applications
This compound is essential in creating heterobifunctional PEG derivatives with azide functionality. This is particularly valuable in bioconjugation chemistry, where it allows for diverse applications including drug delivery and in vivo imaging (Cardoen et al., 2012).
Drug Delivery and Therapeutic Applications
In the field of drug delivery, this compound contributes to the development of PEGylated dendrimers. These structures are designed for carrying functional groups for applications like targeted drug delivery and diagnostic imaging, offering potential advancements in therapeutic technologies (Guillaudeu et al., 2008).
Protein PEGylation in Pharmaceutical Research
This compound is also integral in the PEGylation of peptides and proteins, a process critical in pharmaceutical research for enhancing the stability and solubility of biologically active macromolecules. This process is key in developing more effective and less immunogenic therapeutic proteins (Roberts et al., 2002).
Safety and Hazards
Amino-PEG11-alcohol is not classified as a hazard . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . It should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals .
Mechanism of Action
Target of Action
Amino-PEG11-alcohol is a crosslinking reagent . It consists of an amino group and a hydroxyl group . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), which can react with the amino group .
Mode of Action
The amino group in this compound is reactive and can form bonds with its targets, namely carboxylic acids, activated NHS esters, and carbonyls . This interaction allows this compound to act as a crosslinking agent, facilitating the formation of complex structures in various applications .
Pharmacokinetics
It is known that the hydrophilic polyethylene glycol (peg) spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of crosslinks between its targets . This can lead to the creation of complex structures in various applications, including drug delivery systems .
Action Environment
The action of this compound can be influenced by the environment in which it is used. For instance, its solubility can be affected by the presence of water or other aqueous media
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLECXSZYDGHWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



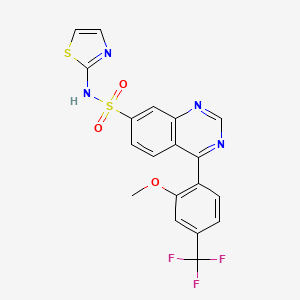

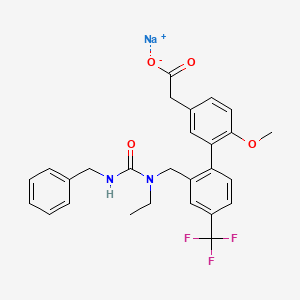
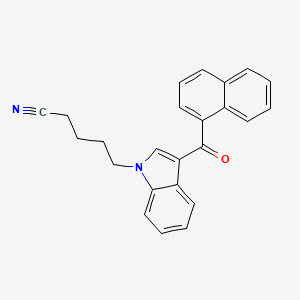


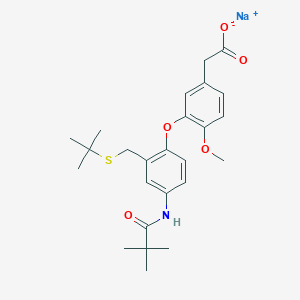

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)
